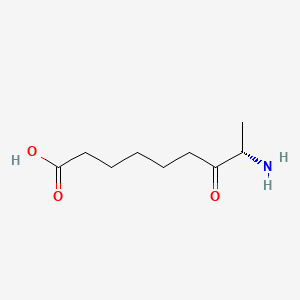
7-Keto-8-aminopelargonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Keto-8-aminopelargonic acid, also known as 8-amino-7-oxononanoic acid, is an organic compound that plays a crucial role in the biosynthesis of biotin (vitamin B7). This compound is a white crystalline solid that is stable at room temperature and soluble in water. It is a key intermediate in the biotin biosynthesis pathway, which is essential for various metabolic processes in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Keto-8-aminopelargonic acid can be synthesized through the decarboxylative condensation of L-alanine and pimeloyl-CoA. This reaction is catalyzed by the enzyme this compound synthase (EC 2.3.1.47). The reaction conditions typically involve the use of pyridoxal phosphate as a cofactor .
Industrial Production Methods
In industrial settings, this compound is produced using biotechnological methods. The enzyme this compound synthase is overexpressed in microbial hosts such as Escherichia coli, which are then used to catalyze the reaction between L-alanine and pimeloyl-CoA. The product is subsequently purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Keto-8-aminopelargonic acid undergoes several types of chemical reactions, including:
Transamination: The compound reacts with S-adenosyl-L-methionine to form 7,8-diaminopelargonic acid. .
Condensation: It can also participate in condensation reactions with various amines and aldehydes to form Schiff bases and other derivatives.
Common Reagents and Conditions
Transamination: S-adenosyl-L-methionine is the primary reagent used in the transamination reaction. .
Condensation: Common reagents for condensation reactions include primary amines and aldehydes.
Major Products Formed
7,8-Diaminopelargonic acid: Formed through the transamination reaction with S-adenosyl-L-methionine
Schiff bases and derivatives: Formed through condensation reactions with various amines and aldehydes.
Scientific Research Applications
7-Keto-8-aminopelargonic acid has several scientific research applications, including:
Biotin Biosynthesis: It is a key intermediate in the biotin biosynthesis pathway, which is essential for various metabolic processes such as carboxylation, decarboxylation, and transcarboxylation reactions.
Herbicide Development: The enzyme this compound synthase is a potential target for herbicide development.
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and the role of biotin in cellular metabolism.
Mechanism of Action
The primary mechanism of action of 7-keto-8-aminopelargonic acid involves its role as a substrate for the enzyme this compound synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form this compound, which is then converted to 7,8-diaminopelargonic acid by 7,8-diaminopelargonic acid aminotransferase. These reactions are essential steps in the biotin biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
8-Amino-7-oxononanoic acid: Another name for 7-keto-8-aminopelargonic acid.
7,8-Diaminopelargonic acid: A direct derivative formed through the transamination of this compound
Dethiobiotin: A downstream product in the biotin biosynthesis pathway.
Uniqueness
This compound is unique due to its specific role in the biotin biosynthesis pathway. Unlike other similar compounds, it serves as a crucial intermediate that is essential for the production of biotin. Its ability to undergo specific enzyme-catalyzed reactions makes it a valuable compound for biochemical and industrial applications .
Properties
CAS No. |
682799-71-9 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(8S)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
GUAHPAJOXVYFON-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CCCCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


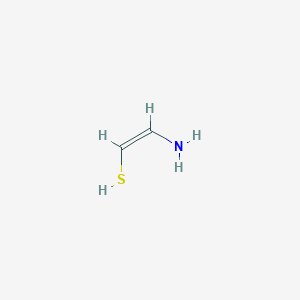
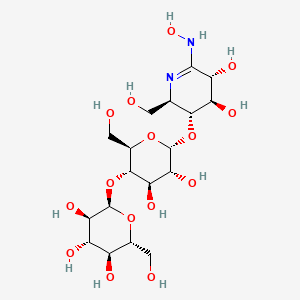
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)
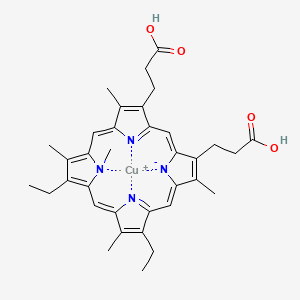


![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
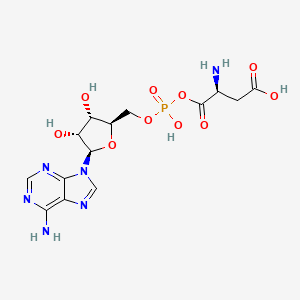

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
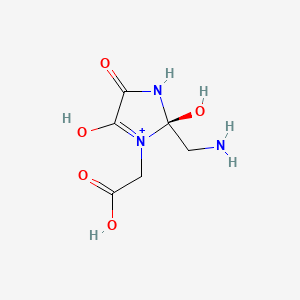
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
